Isorosmanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Isorosmanol kann durch verschiedene Extraktionsmethoden aus Rosmarinblättern isoliert werden. Eine gängige Methode beinhaltet die Verwendung von organischen Lösungsmitteln wie Ethanol oder Methanol, um die Verbindung aus dem Pflanzenmaterial zu extrahieren . Der Extrakt wird dann chromatographischen Verfahren zur Reinigung von this compound unterzogen .

In Bezug auf synthetische Wege kann this compound aus Carnosinsäure synthetisiert werden, einem weiteren Diterpen, das in Rosmarin vorkommt . Die Synthese beinhaltet Oxidations- und Methylierungsreaktionen, um Carnosinsäure in this compound umzuwandeln . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid und Methylierungsmitteln wie Dimethylsulfat .

Analyse Chemischer Reaktionen

Isorosmanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Wasserstoffperoxid für die Oxidation, Natriumborhydrid für die Reduktion und Dimethylsulfat für die Methylierung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene methylierte und oxidierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Application Summary:

Isorosmanol exhibits neuroprotective and neurotrophic effects, making it a candidate for Alzheimer's disease (AD) treatment. It mitigates the neurotoxicity induced by beta-amyloid, a key factor in AD pathology.

Experimental Methods:

Studies involved treating PC12 cells with this compound in the presence of beta-amyloid to assess cell viability and neurite outgrowth. Co-treatment with nerve growth factor (NGF) was also evaluated.

Results:

this compound protected against beta-amyloid-induced toxicity and promoted neurite generation, suggesting potential therapeutic benefits in AD management .

Anti-inflammatory Applications

Application Summary:

this compound has been investigated for its anti-inflammatory properties, particularly in dermatological contexts.

Experimental Methods:

Topical formulations containing this compound were applied to inflamed skin models, with efficacy evaluated through clinical scoring and histological analysis.

Results:

Treated models showed significant reductions in inflammation markers, confirming this compound's effectiveness as an anti-inflammatory agent .

Antioxidant Activity

Application Summary:

The compound demonstrates antioxidant properties that can enhance food preservation and safety.

Experimental Methods:

Food samples inoculated with pathogens were treated with this compound, and microbial counts were monitored to assess its antimicrobial efficacy.

Results:

this compound significantly reduced microbial growth, indicating its potential as a natural preservative .

Cardiovascular Health

Application Summary:

Research is ongoing into this compound's cardioprotective effects by reducing oxidative stress and inflammation linked to cardiovascular diseases.

Experimental Methods:

Cardiovascular models were treated with this compound while measuring oxidative stress markers and cardiac function.

Results:

Treatment led to lower oxidative stress levels and improved cardiac function, suggesting its potential as a cardioprotective agent .

Immunomodulatory Effects

Application Summary:

this compound has been studied for its potential to modulate immune responses, which could be beneficial in autoimmune diseases.

Experimental Methods:

Immune cell cultures treated with this compound were analyzed for cytokine production and immune response changes.

Results:

The compound influenced cytokine production and enhanced cell-mediated immunity, indicating its possible use in immunotherapy .

Anticancer Potential

Application Summary:

Investigations into this compound's anticancer properties focus on its ability to induce apoptosis in cancer cells.

Experimental Methods:

Cancer cell lines were treated with varying concentrations of this compound, followed by viability assays and apoptosis marker evaluations.

Results:

this compound induced apoptosis and inhibited tumor growth in a dose-dependent manner, highlighting its potential as an anticancer agent .

Data Table: Summary of Applications

| Application Field | Experimental Methodology | Key Findings |

|---|---|---|

| Neuroprotection | PC12 cell viability assays | Protection against beta-amyloid toxicity |

| Anti-inflammation | Topical application on inflamed skin models | Significant reduction in inflammation markers |

| Antioxidant Activity | Microbial growth monitoring | Effective reduction of microbial counts |

| Cardiovascular Health | Measurement of oxidative stress markers | Improved cardiac function and reduced stress levels |

| Immunomodulation | Cytokine production analysis | Enhanced immune response |

| Anticancer Potential | Viability assays on cancer cell lines | Induction of apoptosis and tumor growth inhibition |

Wirkmechanismus

Isorosmanol exerts its effects through several mechanisms:

Antioxidant Activity: This compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing oxidative damage.

Neuroprotective Effects: This compound protects neurons from beta-amyloid-induced toxicity by modulating the activity of acetylcholinesterase and promoting the redistribution of filamentous actin.

Neurotrophic Effects: This compound enhances the effects of nerve growth factor, promoting neurite outgrowth and increasing the expression of neurofilaments.

Vergleich Mit ähnlichen Verbindungen

Isorosmanol ähnelt anderen Diterpenen, die in Rosmarin vorkommen, wie z. B. Carnosinsäure und Carnosol . Es hat einzigartige Eigenschaften, die es von diesen Verbindungen abheben:

Carnosinsäure: Während Carnosinsäure ein starkes Antioxidans ist, hat this compound zusätzliche neuroprotektive und neurotrophe Wirkungen.

Zu den ähnlichen Verbindungen gehören:

- Carnosinsäure

- Carnosol

- Rosmanol

- 12-O-Methylcarnosinsäure

Diese Verbindungen teilen ähnliche antioxidative Eigenschaften, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Wirkmechanismen .

Biologische Aktivität

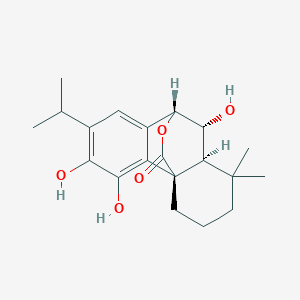

Isorosmanol, a labdane diterpene primarily extracted from Rosmarinus officinalis (rosemary) and Salvia officinalis (sage), has garnered attention for its diverse biological activities. This compound is characterized by its complex molecular structure, with the chemical formula C20H26O5, and exhibits various pharmacological properties including antioxidant, anti-inflammatory, immunomodulatory, and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. It exhibits catalytic antioxidant activity, effectively reducing lipid oxidation in the presence of thiols. A study demonstrated that this compound enhances antioxidant capacity against radical-induced oxidation of lipids, suggesting its potential application in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of this compound

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It has shown the ability to reduce the translocation of NF-κB and disrupt MAPK signaling pathways in immune cells, which are critical in inflammatory processes . This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Case Study: Inhibition of Inflammation

In a controlled study involving RAW 264.7 macrophage cells, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokine production. The IC50 values for nitrite production inhibition ranged from 3.46 to 5.53 µg/mL without affecting cell viability .

Immunomodulatory Effects

This compound's immunomodulatory effects have been explored through various experimental studies. It has been found to enhance cell-mediated immunity by modulating cytokine production in immune cell cultures. This property suggests its potential use in immunotherapy and vaccine enhancement strategies.

Table 2: Immunomodulatory Effects of this compound

| Study Reference | Methodology | Findings |

|---|---|---|

| Immune cell culture assays | Enhanced cytokine production and improved immune response profiles. |

Anticancer Properties

The anticancer potential of this compound is notable, particularly for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have demonstrated that it effectively reduces cell viability in various cancer cell lines through dose-dependent mechanisms .

Case Study: Apoptosis Induction

In a study involving breast cancer cell lines (MDA-MB-231), this compound treatment led to significant apoptosis induction, as evidenced by increased markers of programmed cell death and reduced cell proliferation rates .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, its reactivity is attributed to its functional groups that allow interaction with various biomolecules, potentially influencing lipid metabolism and oxidative stress pathways .

Eigenschaften

IUPAC Name |

(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVPWKDITRJELA-CLWJZODNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318169 | |

| Record name | Isorosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93780-80-4 | |

| Record name | Isorosmanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93780-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorosmanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 93780-80-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.